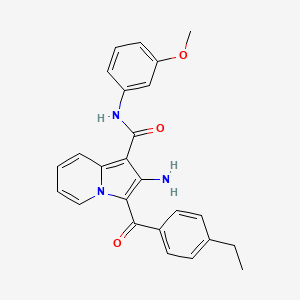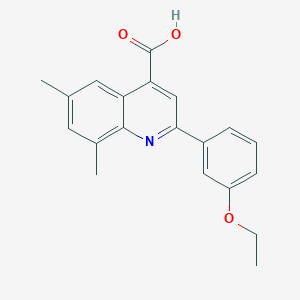
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves Heck-mediated synthesis or reactions involving acyl- and aroylpyruvic acids with amino compounds. For instance, Pampín et al. (2003) describe a Heck coupling reaction method that could be analogous to synthesizing complex quinoline derivatives (Pampín et al., 2003). Similarly, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through a reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, proposing a plausible mechanism based on quantum-chemical calculations (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the target compound, can be elucidated using various spectroscopic techniques. The crystal and molecular structure analysis often involves X-ray structural analysis to determine the arrangement of atoms within the molecule, as demonstrated by Rudenko et al. (2013) in their work on methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclocondensation, Friedländer condensation, and reactions under specific conditions like Heck coupling. These reactions are pivotal in modifying the quinoline core to obtain desired functional groups and properties. For example, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline derivatives via a one-pot reaction, illustrating the versatility of quinoline chemistry (Gao et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, can significantly vary depending on the substituents attached to the quinoline core. These properties are essential for determining the compound's suitability for specific applications and for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for further functionalization, are crucial aspects of quinoline derivatives. These properties are influenced by the electronic and steric effects of substituents on the quinoline ring. Studies like those by Maklakova et al. (2019) provide insight into the physicochemical properties of newly synthesized quinoline derivatives, highlighting the importance of synthetic strategy on the resulting chemical properties (Maklakova et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
A study by Corelli et al. (1983) focused on the synthesis of 4-hydroxyquinoline-3-carboxylic acid and 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid, which are analogs of nalidixic acid and contain a pyrrole or 2,5-dimethylpyrrole group. These compounds were created to explore their potential as antibacterial and antifungal agents (Corelli et al., 1983).
Synthesis of Novel Compounds
Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This research showcases the process of creating new chemical compounds, which could have various applications in scientific research (Gao et al., 2011).
Properties of Cd(II) Complexes
Lei et al. (2014) explored the synthesis and properties of Cd(II) complexes derived from 2-phenylquinoline derivatives. This research provides insights into the properties of these complexes, which may be relevant for various scientific applications (Lei et al., 2014).
Structure-Activity Relationships in Antiallergy Agents
Althuis et al. (1980) investigated over 50 new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for antiallergy activity. This study contributes to understanding the structure-activity relationships in developing antiallergy agents (Althuis et al., 1980).
Metabolism of P-glycoprotein Inhibitor
Paek et al. (2006) researched the metabolism of HM-30181, a P-glycoprotein inhibitor, in rats. This study aids in understanding the metabolic pathways of such compounds, which is crucial for drug development (Paek et al., 2006).
Synthesis of Novel Anticonvulsant and Antimicrobial Agents
Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. This research is significant for developing new pharmacological agents (Rajasekaran et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-12(2)8-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJQQGLKBWDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2494960.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)
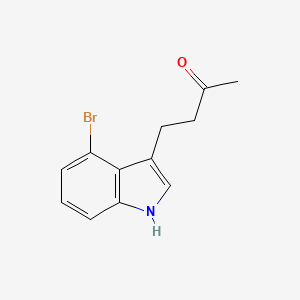
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
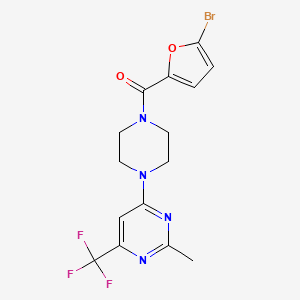
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)
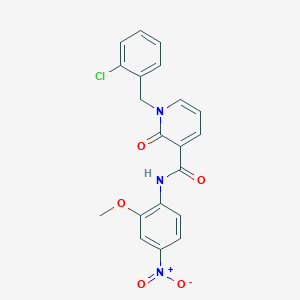
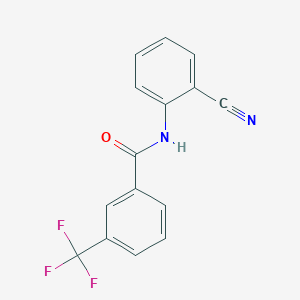
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)
![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
